molecular formula C23H15FO4 B5216306 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

Cat. No. B5216306
M. Wt: 374.4 g/mol
InChI Key: SLONDQIFELWUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, also known as Flavopiridol, is a synthetic flavone derivative that has gained significant attention in the field of cancer research due to its potent anti-tumor properties. This compound has been shown to inhibit several protein kinases that are involved in the regulation of cell growth and division, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one exerts its anti-tumor effects by inhibiting the activity of CDKs and PKC, which are involved in the regulation of cell growth and division. CDKs are a family of protein kinases that play a critical role in the regulation of the cell cycle. By inhibiting CDKs, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can induce cell cycle arrest and prevent cancer cells from dividing. PKC is another protein kinase that is involved in the regulation of cell growth and division. By inhibiting PKC, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest by inhibiting CDKs, prevent cancer cells from dividing, and induce apoptosis by inhibiting PKC, leading to their death. 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can also inhibit the expression of several genes that are involved in cancer cell survival and growth, including c-Myc and Bcl-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is its potent anti-tumor properties, making it a promising candidate for the development of new cancer therapies. However, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one also has several limitations for lab experiments. It has been shown to have significant toxicity in normal cells, which can limit its therapeutic potential. 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one also has a short half-life, making it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one. One potential direction is the development of new formulations that can improve its pharmacokinetic properties and reduce its toxicity. Another direction is the identification of new targets for 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, which can expand its therapeutic potential. Finally, the combination of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one with other anti-cancer agents may enhance its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves several steps, starting with the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of sodium ethoxide to form 4-(4-fluorophenyl)but-3-en-2-one. This intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of sodium ethoxide to form 7-hydroxy-4-(4-fluorophenyl)-2H-chromen-2-one. Finally, this compound is reacted with acetic anhydride in the presence of pyridine to form 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one.

Scientific Research Applications

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several protein kinases, including cyclin-dependent kinases (CDKs) and protein kinase C (PKC), which are involved in the regulation of cell growth and division. By inhibiting these kinases, 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

properties

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FO4/c24-17-8-6-16(7-9-17)21(25)14-27-18-10-11-19-20(15-4-2-1-3-5-15)13-23(26)28-22(19)12-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLONDQIFELWUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

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